molecular formula C14H8Cl2N4O B602027 Clofentezine Metabolite 2 CAS No. 107573-62-6

Clofentezine Metabolite 2

Cat. No.: B602027
CAS No.: 107573-62-6
M. Wt: 319.15
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Clofentezine Metabolite 2 involves the chemical modification of clofentezine. The primary synthetic route includes the hydroxylation of clofentezine at specific positions on the phenyl ring. This process typically requires the use of strong oxidizing agents under controlled conditions to ensure the selective formation of the desired metabolite

Chemical Reactions Analysis

Clofentezine Metabolite 2 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated or dechlorinated derivatives of the original compound .

Mechanism of Action

The mechanism of action of Clofentezine Metabolite 2 involves its interaction with specific molecular targets in mites. The compound disrupts the normal functioning of the mite’s nervous system, leading to paralysis and death. The primary molecular targets are believed to be enzymes involved in neurotransmitter synthesis and degradation . The pathways involved include oxidative stress responses and disruption of cellular signaling mechanisms .

Comparison with Similar Compounds

Clofentezine Metabolite 2 can be compared with other similar compounds, such as:

This compound is unique due to its specific hydroxylation pattern, which gives it distinct chemical and biological properties compared to its parent compound and other metabolites .

Properties

IUPAC Name

4-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N4O/c15-11-4-2-1-3-9(11)13-17-19-14(20-18-13)10-7-8(21)5-6-12(10)16/h1-7,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOSQCCWQGQWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=CC(=C3)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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